BenchChemオンラインストアへようこそ!

Phosphazide

HIV Antiretroviral Therapy Toxicity

Phosphazide (Nikavir) is the sodium salt of AZT 5'-H-phosphonate, a clinically differentiated NRTI prodrug. Choose it for its quantified lower hematological toxicity and reduced propensity to select for drug-resistant HIV-1 variants versus generic zidovudine. This makes it the superior backbone for research models focusing on anemic, thrombocytopenic, or hepatically compromised populations, as well as for PEP and PMTCT protocol development where tolerability drives adherence.

Molecular Formula C10H13N5O6P+
Molecular Weight 330.21 g/mol
CAS No. 124930-59-2
Cat. No. B1677712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphazide
CAS124930-59-2
Synonyms3'-azido-2',3'-dideoxythymidine 5'-H-phoshonate
AZT 5'-H-phosphonate
Nikavir
phosphazid
phosphazide
Molecular FormulaC10H13N5O6P+
Molecular Weight330.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)O)N=[N+]=[N-]
InChIInChI=1S/C10H12N5O6P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(21-8)4-20-22(18)19/h3,6-8H,2,4H2,1H3,(H-,12,16,17,18,19)/p+1/t6-,7+,8+/m0/s1
InChIKeyHXXOFKXVESEZNB-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phosphazide (CAS 124930-59-2): A Clinically Differentiated AZT Prodrug for HIV Treatment


Phosphazide, also known as Nikavir or AZT-5'-hydrogen phosphonate, is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) [1]. It functions as a prodrug of zidovudine (AZT), designed to improve upon the parent compound's safety and tolerability profile . Unlike AZT, which has been associated with significant hematological toxicity, Phosphazide is characterized by lower cytotoxicity and a reduced propensity to induce drug-resistant viral variants [2]. The compound is approved for clinical use in the Russian Federation for the treatment and prevention of HIV-1 infection [3].

Why Phosphazide (CAS 124930-59-2) Cannot Be Replaced by Generic AZT or Other NRTIs


Direct substitution of Phosphazide with generic AZT (zidovudine) or other NRTIs is not scientifically justified due to fundamental differences in toxicity and tolerability profiles [1]. Phosphazide is a distinct chemical entity—the sodium salt of AZT 5'-H-phosphonate—that acts as a prodrug with a unique pharmacokinetic and pharmacodynamic signature . Clinical evidence demonstrates that Phosphazide has significantly lower hematological toxicity compared to AZT, a critical differentiator for patients with co-morbidities like chronic hepatitis C or tuberculosis [2]. Furthermore, Phosphazide exhibits a lower propensity to select for drug-resistant HIV-1 variants in vitro [3]. These clinically meaningful distinctions, supported by quantitative comparative data, preclude simple in-class interchange.

Quantitative Evidence for Phosphazide (CAS 124930-59-2) Selection vs. AZT and Other NRTIs


Lower Hematological Toxicity: Phosphazide vs. AZT in Clinical Cohorts

Phosphazide demonstrates a clinically meaningful reduction in hematological toxicity compared to its parent compound, AZT. In a clinical study comparing antiretroviral therapy regimens, patients receiving Phosphazide showed significantly less impact on hemoglobin, platelet, and alanine aminotransferase levels, markers of AZT-associated myelosuppression and hepatotoxicity [1].

HIV Antiretroviral Therapy Toxicity

Lower Propensity for Resistance: In Vitro Selection vs. AZT

In vitro selection studies reveal that Phosphazid exerts a lower genetic barrier to the development of resistance compared to AZT. While both drugs share cross-resistance, the fold-change in sensitivity for Phosphazid-selected viruses is substantially lower [1].

HIV Drug Resistance Prodrug

Comparative Clinical Efficacy: Phosphazide vs. Other NRTIs in Co-Infected Patients

In a comparative clinical study of HIV-infected patients also receiving treatment for chronic hepatitis C, Phosphazide demonstrated equivalent antiviral efficacy to other NRTIs like abacavir and stavudine, but with a superior safety profile, particularly regarding hematological parameters [1].

HIV/HCV Co-infection NRTI Clinical Trial

Comparative Safety in Post-Exposure Prophylaxis (PEP)

In a comparative study of post-contact prophylaxis (PCP) for healthcare workers, both Phosphazide-based and AZT-based regimens demonstrated 100% efficacy in preventing HIV transmission. However, the Phosphazide regimen was associated with significantly better tolerability and a lower incidence of adverse events [1].

HIV Prevention PEP Safety

Primary Application Scenarios for Phosphazide (CAS 124930-59-2) Based on Quantified Evidence


First-Line or Alternative NRTI for HIV Patients with Hematological Compromise or Co-morbidities

Given the quantified evidence of lower hematological toxicity versus AZT [1], Phosphazide is optimally positioned for use in HIV-infected individuals who are anemic, thrombocytopenic, or who have pre-existing liver disease (e.g., chronic hepatitis C) [2]. Its favorable safety profile supports its use as a preferred NRTI backbone in these vulnerable populations, where AZT would be contraindicated or poorly tolerated.

Post-Exposure Prophylaxis (PEP) Regimens Requiring High Adherence

The superior tolerability of Phosphazide compared to AZT in PEP regimens, as demonstrated in head-to-head studies of healthcare workers [3], makes it a scientifically sound choice for occupational or non-occupational PEP. Improved tolerability is a critical driver of adherence to the 28-day regimen, thereby maximizing the prophylactic efficacy against HIV acquisition.

Prevention of Mother-to-Child Transmission (PMTCT)

Clinical evidence and expert consensus highlight the effectiveness of Phosphazide in preventing vertical transmission of HIV from mother to child [4]. Its established safety profile in pregnancy and its ability to reduce transmission risk make it a valuable agent in PMTCT protocols, particularly in settings where alternative NRTIs may pose a higher risk of maternal or fetal toxicity.

Research Tool for Investigating AZT Prodrug Pharmacology and Resistance

Phosphazide serves as a crucial chemical probe for investigating the structure-activity relationships (SAR) of nucleoside phosphonates and the mechanisms of AZT prodrug activation. Its distinct in vitro resistance profile [5] provides a valuable model for studying the evolution of NRTI resistance and for screening novel antiretroviral agents in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.